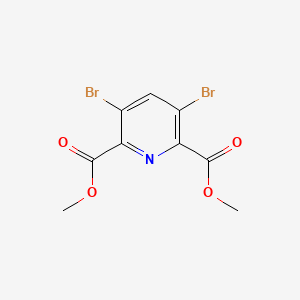
Dimethyl 3,5-dibromopyridine-2,6-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 3,5-dibromopyridine-2,6-dicarboxylate is a chemical compound with the molecular formula C9H7Br2NO4 It is a derivative of pyridine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 3,5-dibromopyridine-2,6-dicarboxylate can be synthesized through a multi-step process. One common method involves the bromination of dimethyl pyridine-2,6-dicarboxylate. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or a radical initiator like azobisisobutyronitrile (AIBN). The reaction is carried out under controlled conditions to ensure selective bromination at the 3 and 5 positions of the pyridine ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The bromination step is carefully monitored to prevent over-bromination and to ensure the safety of the process.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 3,5-dibromopyridine-2,6-dicarboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding pyridine N-oxides or reduction to remove the bromine atoms.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere are employed.
Coupling Reactions: Catalysts such as palladium(0) complexes and bases like potassium phosphate (K3PO4) are used in solvents like toluene or ethanol
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Dimethyl 3,5-dibromopyridine-2,6-dicarboxylate has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science:
Biological Research: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties
Mechanism of Action
The mechanism of action of dimethyl 3,5-dibromopyridine-2,6-dicarboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The bromine atoms can participate in halogen bonding, which can enhance the binding affinity to the target. The pyridine ring can interact with aromatic residues in the target protein, contributing to the overall binding interaction .
Comparison with Similar Compounds
Similar Compounds
Dimethyl 2,6-pyridinedicarboxylate: Lacks the bromine atoms and is used in similar synthetic applications.
Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate: Another derivative with different ester groups, used in organic synthesis.
3,5-Dibromopyridine: A simpler compound with only bromine substituents, used in various coupling reactions
Uniqueness
Dimethyl 3,5-dibromopyridine-2,6-dicarboxylate is unique due to the presence of both bromine atoms and ester groups, which provide versatility in chemical reactions. The bromine atoms allow for selective substitution and coupling reactions, while the ester groups can be hydrolyzed or modified to introduce additional functional groups. This combination of features makes it a valuable intermediate in organic synthesis and medicinal chemistry .
Properties
CAS No. |
61830-10-2 |
|---|---|
Molecular Formula |
C9H7Br2NO4 |
Molecular Weight |
352.96 g/mol |
IUPAC Name |
dimethyl 3,5-dibromopyridine-2,6-dicarboxylate |
InChI |
InChI=1S/C9H7Br2NO4/c1-15-8(13)6-4(10)3-5(11)7(12-6)9(14)16-2/h3H,1-2H3 |
InChI Key |
BHCZVAHCAYQZCV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(C(=N1)C(=O)OC)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















